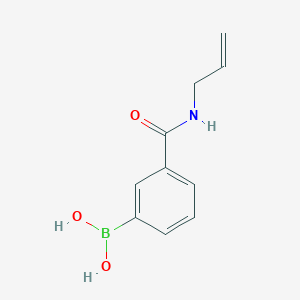

3-Allylaminocarbonylphenylboronic acid

CAS No.: 850567-29-2

Cat. No.: VC2003687

Molecular Formula: C10H12BNO3

Molecular Weight: 205.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850567-29-2 |

|---|---|

| Molecular Formula | C10H12BNO3 |

| Molecular Weight | 205.02 g/mol |

| IUPAC Name | [3-(prop-2-enylcarbamoyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C10H12BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h2-5,7,14-15H,1,6H2,(H,12,13) |

| Standard InChI Key | BGDGMVTUXWBLLR-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)C(=O)NCC=C)(O)O |

| Canonical SMILES | B(C1=CC(=CC=C1)C(=O)NCC=C)(O)O |

Introduction

Chemical Identity and Structural Characteristics

3-Allylaminocarbonylphenylboronic acid (CAS: 850567-29-2) is an organoboron compound with the molecular formula C₁₀H₁₂BNO₃ and a molecular weight of 205.02 g/mol . The compound features a phenylboronic acid core with an allylaminocarbonyl functional group at the meta position. Its structural framework consists of:

-

A phenyl ring serving as the primary scaffold

-

A boronic acid (-B(OH)₂) group directly attached to the phenyl ring

-

An amide linkage (-CONH-) at the meta position relative to the boronic acid

-

An allyl group (-CH₂CH=CH₂) attached to the nitrogen of the amide functionality

The IUPAC name for this compound is [3-(prop-2-enylcarbamoyl)phenyl]boronic acid, reflecting its core structural elements . Common synonyms include:

-

(3-(Allylcarbamoyl)phenyl)boronic acid

-

N-Allyl 3-boronobenzamide

-

[3-(prop-2-enylcarbamoyl)phenyl]boronic acid

Physical Properties

The physical properties of 3-Allylaminocarbonylphenylboronic acid are summarized in the following table:

Chemical Properties and Reactivity

3-Allylaminocarbonylphenylboronic acid possesses several distinctive chemical properties that contribute to its versatility in organic synthesis. Like other phenylboronic acids, it contains a trivalent boron atom with an empty p-orbital, giving it Lewis acid characteristics . This electronic configuration enables several key properties:

Chemical Reactivity

The reactivity profile of 3-Allylaminocarbonylphenylboronic acid is characterized by:

-

The ability to form reversible covalent bonds with diols, making it potentially useful for glucose sensing and related applications

-

Participation in transesterification reactions to form boronic esters

-

Potential involvement in Suzuki coupling reactions and other cross-coupling transformations typical of phenylboronic acids

-

The allyl group providing a site for potential further functionalization via olefin chemistry

Applications and Research Significance

3-Allylaminocarbonylphenylboronic acid has emerged as a valuable compound with multiple applications in chemical research and potential therapeutic development.

Protein Degradation Research

The compound is marketed as a "Protein Degrader Building Block," indicating its importance in targeted protein degradation (TPD) research . In this context, it may serve as:

-

A structural component in the development of PROTACs (Proteolysis Targeting Chimeras)

-

A building block for bifunctional molecules designed to induce protein degradation

-

A synthetic intermediate in the creation of compounds that can modulate protein-protein interactions

Boronic Acid-Based Applications

Drawing from the general properties of phenylboronic acids, 3-Allylaminocarbonylphenylboronic acid may find utility in:

-

Development of sensors for carbohydrates or other diol-containing biomolecules

-

Creation of stimuli-responsive materials such as hydrogels that respond to changing environmental conditions

-

Medicinal chemistry as a pharmacophore or prodrug strategy

Synthetic Versatility

The compound's functional groups provide multiple handles for further elaboration:

-

The boronic acid group can participate in Suzuki coupling and related cross-coupling reactions

-

The allyl group offers opportunities for olefin metathesis or addition reactions

-

The amide linkage provides stability while potentially serving as a recognition element in biological systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume